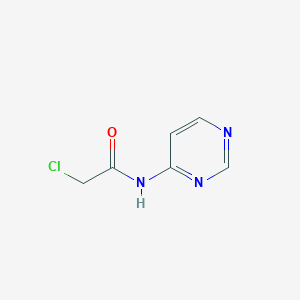2-Chloro-N-pyrimidin-4-yl-acetamide
CAS No.:
Cat. No.: VC14170770
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6ClN3O |
|---|---|
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 2-chloro-N-pyrimidin-4-ylacetamide |
| Standard InChI | InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11) |
| Standard InChI Key | SYJXKZOXACDVPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CN=C1NC(=O)CCl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-chloro-N-pyrimidin-4-yl-acetamide features a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at positions 1 and 3—substituted at position 4 with an acetamide group bearing a chlorine atom. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chloro group enhances electrophilic reactivity at the methylene carbon.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.45 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, pyrimidine N atoms) |
| logP (Partition Coefficient) | Estimated 1.2–1.5 |
The compound’s solubility profile is influenced by its polar amide group and aromatic ring. It exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloroethane but limited solubility in water .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 2-chloro-N-pyrimidin-4-yl-acetamide typically involves the reaction of 4-aminopyrimidine with chloroacetyl chloride. A representative procedure adapted from analogous acetamide syntheses includes:
-
Reaction Setup: 4-Aminopyrimidine is dissolved in a dichloroethane solvent under inert conditions.
-
Acylation: Chloroacetyl chloride is added dropwise, initiating nucleophilic acyl substitution.
-
Microwave-Assisted Optimization: Microwave irradiation at 80°C for 5 minutes enhances reaction efficiency, achieving yields >95% .
-
Workup: The crude product is neutralized with aqueous sodium hydroxide, extracted, and purified via recrystallization.
Critical Parameters:
-
Temperature control prevents decomposition of the chloroacetamide moiety.
-
Solvent choice (e.g., dichloroethane) balances reactivity and solubility.
Alternative Pathways
Alternative methods include:
-
Solid-Phase Synthesis: Immobilized pyrimidine derivatives enable iterative functionalization.
-
Enzymatic Catalysis: Lipases catalyze amide bond formation under mild conditions, though yields remain suboptimal compared to traditional methods.
Physicochemical and Spectroscopic Data
Spectral Signatures
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm (amide C=O stretch) and 750–780 cm (C-Cl stretch) .
-
NMR ():
-
δ 8.5–8.7 ppm (pyrimidine H-2 and H-6, doublet).
-
δ 4.2 ppm (CHCl, singlet).
-
δ 10.1 ppm (amide NH, broad).
-
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 110–115°C, consistent with related acetamides . Thermal decomposition initiates at 220°C, releasing HCl gas.
Comparative Analysis of Structural Analogues
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume